N-(((2-Methoxyphenyl)amino)carbonyl)-3-methyl-1-piperidineacetamide
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Overview
Description
N-(((2-Methoxyphenyl)amino)carbonyl)-3-methyl-1-piperidineacetamide is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a methoxyphenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((2-Methoxyphenyl)amino)carbonyl)-3-methyl-1-piperidineacetamide typically involves the reaction of 2-methoxyaniline with 3-methyl-1-piperidineacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(((2-Methoxyphenyl)amino)carbonyl)-3-methyl-1-piperidineacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(((2-Methoxyphenyl)amino)carbonyl)-3-methyl-1-piperidineacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(((2-Methoxyphenyl)amino)carbonyl)-3-methyl-1-piperidineacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- **N-((2-Methoxyphenyl)amino)carbonyl)-3-methyl-1-piperidineacetamide
- **N-((2-Ethoxyphenyl)amino)carbonyl)-3-methyl-1-piperidineacetamide
- **N-((2-Methoxyphenyl)amino)carbonyl)-3-ethyl-1-piperidineacetamide
Uniqueness
N-(((2-Methoxyphenyl)amino)carbonyl)-3-methyl-1-piperidineacetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
53412-98-9 |
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Molecular Formula |
C16H23N3O3 |
Molecular Weight |
305.37 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)carbamoyl]-2-(3-methylpiperidin-1-yl)acetamide |
InChI |
InChI=1S/C16H23N3O3/c1-12-6-5-9-19(10-12)11-15(20)18-16(21)17-13-7-3-4-8-14(13)22-2/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H2,17,18,20,21) |
InChI Key |
UTEOIKLSBYGVPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
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